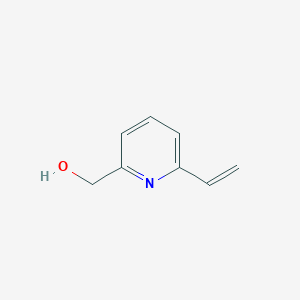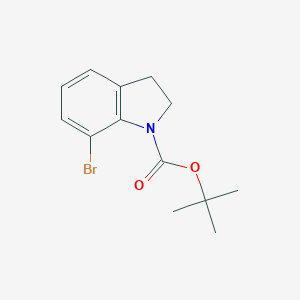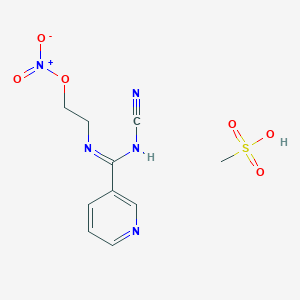
N-cyano-N'-(2-nitroxyethyl)-3-pyridinecarboximidamide methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyano-N'-(2-nitroxyethyl)-3-pyridinecarboximidamide methanesulfonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CPTIO and is used as a nitric oxide scavenger in biological systems.
Wirkmechanismus
CPTIO acts as a nitric oxide scavenger by reacting with nitric oxide to form a stable nitroxyl radical. This reaction prevents nitric oxide from reacting with other molecules in the biological system, which can lead to cell damage and inflammation. CPTIO also acts as a spin trap by reacting with free radicals to form a stable adduct that can be detected using electron paramagnetic resonance (EPR) spectroscopy.
Biochemische Und Physiologische Effekte
CPTIO has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various disease models, including sepsis and ischemia-reperfusion injury. CPTIO has also been shown to improve vascular function in animal models of hypertension and atherosclerosis. Additionally, CPTIO has been shown to protect against neuronal damage in models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CPTIO in lab experiments is its high purity and availability. The synthesis method has been optimized for high yield and purity, which makes it easy to obtain for research purposes. Additionally, CPTIO has a well-defined mechanism of action, which makes it a useful tool for studying nitric oxide signaling pathways and free radical biology. However, one limitation of using CPTIO is its potential to react with other molecules in biological systems, which can lead to off-target effects.
Zukünftige Richtungen
There are several future directions for the study of CPTIO. One potential direction is the development of new synthesis methods that can improve yield and purity. Another direction is the study of CPTIO in combination with other compounds to enhance its therapeutic potential. Additionally, further studies are needed to determine the optimal dosage and administration route for CPTIO in various disease models. Finally, the development of new CPTIO derivatives with improved properties could lead to the discovery of new therapeutic agents.
Synthesemethoden
The synthesis of CPTIO involves the reaction of 3-pyridinecarboximidamide with potassium cyanate and nitroxyethyl chloride in the presence of methanesulfonic acid. The reaction yields a white crystalline solid which is then purified through recrystallization. This synthesis method has been optimized for high yield and purity, making CPTIO readily available for research purposes.
Wissenschaftliche Forschungsanwendungen
CPTIO has been extensively studied for its potential applications in various fields of science. It is commonly used as a nitric oxide scavenger in biological systems, which makes it useful in the study of nitric oxide signaling pathways. CPTIO has also been used as a spin trap for the detection of free radicals in biological systems. Additionally, CPTIO has been used in the study of oxidative stress and inflammation in various disease models.
Eigenschaften
CAS-Nummer |
134431-49-5 |
|---|---|
Produktname |
N-cyano-N'-(2-nitroxyethyl)-3-pyridinecarboximidamide methanesulfonate |
Molekularformel |
C10H13N5O6S |
Molekulargewicht |
331.31 g/mol |
IUPAC-Name |
2-[[(cyanoamino)-pyridin-3-ylmethylidene]amino]ethyl nitrate;methanesulfonic acid |
InChI |
InChI=1S/C9H9N5O3.CH4O3S/c10-7-13-9(8-2-1-3-11-6-8)12-4-5-17-14(15)16;1-5(2,3)4/h1-3,6H,4-5H2,(H,12,13);1H3,(H,2,3,4) |
InChI-Schlüssel |
BIBJJSCMCXFMML-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)O.C1=CC(=CN=C1)C(=NCCO[N+](=O)[O-])NC#N |
Kanonische SMILES |
CS(=O)(=O)O.C1=CC(=CN=C1)C(=NCCO[N+](=O)[O-])NC#N |
Andere CAS-Nummern |
134431-49-5 |
Synonyme |
KRN 2391 KRN-2391 KRN2391 N-cyano-N'-(2-nitroxyethyl)-3-pyridinecarboximidamide methanesulfonate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



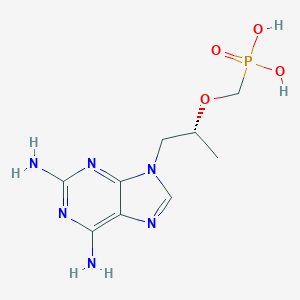
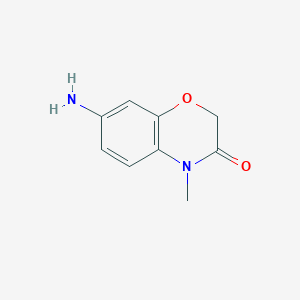
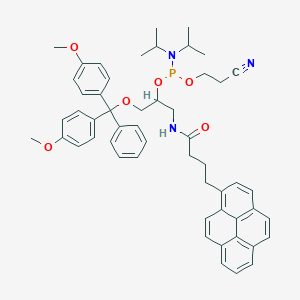
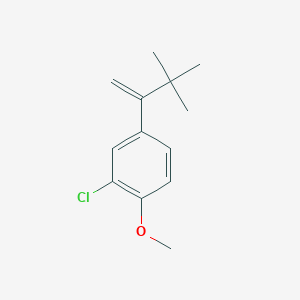
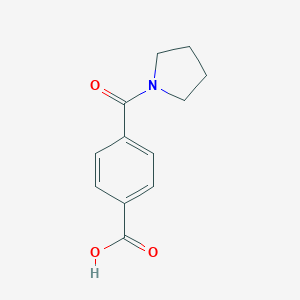
![5-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-(7-hydroxy-19-oxo-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(22),3(12),4(9),5,7,10,13,15,17,20-decaen-13-yl)benzoic acid](/img/structure/B136607.png)
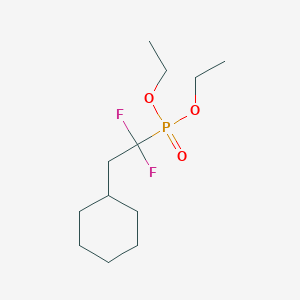
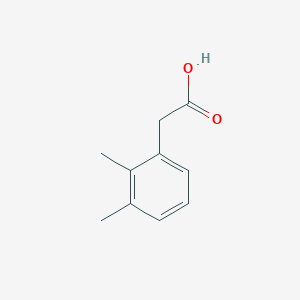
![1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane](/img/structure/B136615.png)
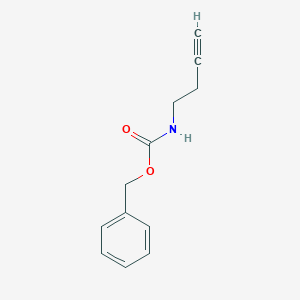
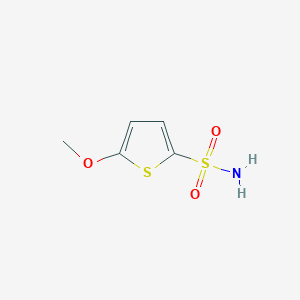
![6-Chloro-2-p-tolylimidazo[1,2-a]pyrimidine](/img/structure/B136624.png)
